molecular formula C25H25N3O4S B14996087 (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B14996087
M. Wt: 463.6 g/mol
InChI Key: TXJILIOCEOFTHH-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiosemicarbazides, and other reagents that facilitate the formation of the thiazolo[3,2-b][1,2,4]triazine core. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: It can be studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives.

    Benzylidene derivatives: These compounds share a similar core structure but differ in their substituents.

Uniqueness

The uniqueness of This compound lies in its specific substituents, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

(2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H25N3O4S/c1-4-12-32-20-11-10-18(14-21(20)31-5-2)15-22-24(30)28-25(33-22)26-23(29)19(27-28)13-17-8-6-16(3)7-9-17/h6-11,14-15H,4-5,12-13H2,1-3H3/b22-15-

InChI Key

TXJILIOCEOFTHH-JCMHNJIXSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.